molecular formula C19H18N2O3 B2536927 (E)-N-benzyl-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enamide CAS No. 2236104-84-8

(E)-N-benzyl-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enamide

Cat. No.: B2536927
CAS No.: 2236104-84-8
M. Wt: 322.364
InChI Key: NDLRNGGDVAUDEG-UHFFFAOYSA-N
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Description

(E)-N-benzyl-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides This compound is characterized by the presence of a benzyl group, a cyano group, and a dimethoxyphenyl group attached to a prop-2-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-benzyl-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enamide typically involves the reaction of benzylamine with 3,4-dimethoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then subjected to a Knoevenagel condensation reaction with malononitrile to yield the desired product. The reaction conditions often include the use of a base such as piperidine and a solvent like ethanol, with the reaction being carried out at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(E)-N-benzyl-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, to form various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and various substituted compounds depending on the nucleophile used in the substitution reactions.

Scientific Research Applications

(E)-N-benzyl-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-N-benzyl-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The compound’s structure allows it to interact with various biological molecules, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (E)-N-benzyl-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enamide include other enamides and cyano-containing compounds, such as:

  • (E)-N-benzyl-2-cyano-3-(4-methoxyphenyl)prop-2-enamide
  • (E)-N-benzyl-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enamide
  • This compound derivatives

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its dimethoxyphenyl group, in particular, contributes to its potential biological activities and makes it a valuable compound for research and development.

Properties

IUPAC Name

(E)-N-benzyl-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-23-17-9-8-15(11-18(17)24-2)10-16(12-20)19(22)21-13-14-6-4-3-5-7-14/h3-11H,13H2,1-2H3,(H,21,22)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDLRNGGDVAUDEG-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C(=O)NCC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NCC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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